4-Hydroxy-2-isopropoxybenzonitrile
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Overview
Description
4-Hydroxy-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-isopropoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Hydroxy-2-isopropoxybenzaldehyde.
Reduction: 4-Hydroxy-2-isopropoxybenzylamine.
Substitution: Various 4-hydroxy-2-alkoxybenzonitriles.
Scientific Research Applications
4-Hydroxy-2-isopropoxybenzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-isopropoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and isopropoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioactive.
2-Isopropoxybenzonitrile: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
4-Hydroxy-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group, which can alter its reactivity and solubility
Uniqueness
4-Hydroxy-2-isopropoxybenzonitrile is unique due to the combination of hydroxy and isopropoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
CBVWIVPYZAPOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
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